REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:11][C:10](=O)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH3:13][O:14][C:15]([CH:17]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)=[O:16]>C1(C)C=CC=CC=1>[C:1]([O:5][C:6]([N:8]1[CH2:11][C:10](=[CH:17][C:15]([O:14][CH3:13])=[O:16])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]
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Name
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|
Quantity
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1.67 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(=O)N1CC(C1)=O
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Name
|
|
Quantity
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3.42 g
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Type
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reactant
|
Smiles
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COC(=O)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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5 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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refluxed for 2.5 hours
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Duration
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2.5 h
|
Type
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WAIT
|
Details
|
left over night at room temperature
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Type
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FILTRATION
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Details
|
The precipitate is filtered off
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Type
|
WASH
|
Details
|
washed with TBME
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Type
|
CUSTOM
|
Details
|
the filtrate purified via chromatography (TBME/hexane 2:8>3:7)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C1)=CC(=O)OC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |